molecular formula C27H22N4O4 B2815435 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1251572-11-8

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2815435
CAS No.: 1251572-11-8
M. Wt: 466.497
InChI Key: FTNXENCHLRMROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core substituted with ethoxyphenyl and oxadiazole moieties. For example, compounds with pyrazolo-triazine backbones are often synthesized via condensation of hydrazine derivatives with carbonyl-containing intermediates, followed by functionalization of substituents such as ethoxyphenyl groups . The presence of the 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, may enhance metabolic stability and binding affinity in pharmacological contexts .

Properties

CAS No.

1251572-11-8

Molecular Formula

C27H22N4O4

Molecular Weight

466.497

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H22N4O4/c1-2-16-3-7-19(8-4-16)31-27(33)21-14-28-22-9-6-18(12-20(22)25(21)30-31)26(32)29-13-17-5-10-23-24(11-17)35-15-34-23/h3-12,14,30H,2,13,15H2,1H3,(H,29,32)

InChI Key

FTNXENCHLRMROR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core, followed by the introduction of the ethoxyphenyl and oxadiazolyl groups. Common reagents used in these reactions include ethyl iodide, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy substituents in the target compound may confer improved lipophilicity compared to methoxy analogs (e.g., ), enhancing membrane permeability.

Physicochemical Properties

  • Solubility : The oxadiazole moiety in the target compound likely reduces polarity compared to thiol or hydrazine-containing analogs (e.g., ), favoring lipid bilayer penetration.
  • Planarity: Crystallographic data from isostructural compounds (e.g., ) suggest that fluorophenyl or chlorophenyl substituents induce non-planar conformations, which could affect packing efficiency and solubility. The ethoxyphenyl groups in the target compound may adopt similar perpendicular orientations, as seen in fluorophenyl derivatives .

Research Findings and Implications

While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Bioactivity Potential: Triazole and oxadiazole derivatives exhibit diverse biological activities, including antimicrobial and anticancer effects . The oxadiazole moiety’s electron-withdrawing nature may modulate enzyme inhibition profiles.

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H24N6O3C_{22}H_{24}N_{6}O_{3}, and it features a unique arrangement of pyrazole and oxadiazole rings that may contribute to its biological activity. The presence of ethoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds with similar structural motifs. For instance, derivatives containing pyrazole and oxadiazole rings have shown promising activity against various viruses. In particular, compounds with oxadiazole moieties were evaluated for their inhibitory effects on viral replication in cell lines. One study demonstrated that certain pyrazolo-fused derivatives exhibited significant inhibition of HSV replication in Vero cells, achieving up to 91% inhibition at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .

Anticancer Activity

The anticancer potential of similar heterocyclic compounds has been well documented. Research indicates that compounds featuring pyrazolo and triazine structures can induce apoptosis in cancer cell lines. For example, a related pyrazolo derivative was shown to inhibit cell proliferation in breast cancer cells through the activation of apoptotic pathways . The specific mechanisms often involve the modulation of key signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Studies on oxadiazole derivatives have revealed their capacity to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the phenyl rings can enhance inhibitory potency.

Case Studies

  • Antiviral Efficacy : A series of pyrazole derivatives were synthesized and tested against BVDV in MDBK cells. One compound demonstrated superior antiviral activity compared to ribavirin, indicating that structural modifications can significantly enhance efficacy against viral pathogens .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays across various cancer cell lines. Compounds similar to our target showed varying degrees of cytotoxicity, with some exhibiting selectivity towards cancerous cells over normal cells .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/CC50Reference
AntiviralPyrazolo derivativeIC50 = 50 µM
AnticancerRelated pyrazolo compoundCC50 = 10 µM
Enzyme InhibitionOxadiazole derivativeAChE IC50 = 15 µM

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The synthesis involves multi-step reactions, including oxadiazole ring formation, pyrazolo-triazinone core assembly, and functional group coupling. Key steps:

  • Oxadiazole synthesis : Cyclocondensation of amidoximes with activated carboxylic acid derivatives under reflux (e.g., DMF, 80–100°C) .
  • Core assembly : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Yield optimization : Control reaction pH (e.g., neutral for oxadiazole cyclization) and use anhydrous solvents to minimize side reactions .

Q. Q2. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., ethoxyphenyl proton signals at δ 1.3–1.5 ppm for -OCH2_2CH3_3) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 542.2) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) and detect trace intermediates .

Biological Activity Evaluation

Q. Q3. How can researchers design experiments to evaluate this compound’s bioactivity?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or phosphodiesterases (IC50_{50} determination via fluorescence polarization) .
    • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HCT-116, IC50_{50} <10 μM if active) .
  • Target identification : Use molecular docking (AutoDock Vina) to predict binding affinities for receptors like EGFR or PARP .

Q. Q4. What are common pitfalls in interpreting bioactivity data for structurally complex heterocycles?

  • Solubility artifacts : Use DMSO controls (<1% v/v) to avoid false negatives in cell-based assays .
  • Metabolic instability : Pre-incubate with liver microsomes (e.g., human CYP450 isoforms) to assess metabolic half-life .
  • Off-target effects : Counter-screen against unrelated enzymes (e.g., carbonic anhydrase) to validate specificity .

Advanced Synthetic Challenges

Q. Q5. How can regioselectivity issues during oxadiazole and pyrazolo-triazinone formation be resolved?

  • Oxadiazole regioselectivity : Use tert-butyl nitrite for cyclization, favoring 1,2,4-oxadiazole over 1,3,4-isomers .
  • Pyrazolo-triazinone assembly : Employ microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction specificity .

Q. Q6. What strategies improve pharmacokinetic properties without compromising bioactivity?

  • Structural analogs : Introduce polar groups (e.g., -SO2_2NH2_2) to enhance solubility while retaining oxadiazole bioactivity .
  • Prodrug design : Synthesize ester prodrugs (e.g., acetylated hydroxyl groups) to improve oral bioavailability .

Data Analysis and Mechanistic Studies

Q. Q7. How should researchers address contradictions in SAR data across similar analogs?

  • Meta-analysis : Compare IC50_{50} values of analogs with varying substituents (e.g., ethoxy vs. methoxy groups) to identify critical pharmacophores .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic contributions to activity .

Q. Q8. What computational methods predict metabolic pathways and reactive intermediates?

  • In silico tools :
    • SwissADME : Predict Phase I/II metabolism sites (e.g., ethoxyphenyl O-dealkylation) .
    • GLORYx : Identify potential toxicophores (e.g., reactive oxadiazole intermediates) .

Advanced Mechanistic Probes

Q. Q9. How can isotope labeling or fluorescent tagging be applied to study target engagement?

  • Isotope labeling : Synthesize 13^{13}C-labeled ethoxyphenyl groups via Ullmann coupling to track metabolic fate .
  • Fluorescent probes : Attach BODIPY tags to the pyrazolo-triazinone core for live-cell imaging .

Q. Q10. What techniques quantify binding kinetics for low-solubility compounds?

  • Surface plasmon resonance (SPR) : Immobilize target proteins on CM5 chips; use DMSO-containing buffer (≤0.5%) to maintain solubility .
  • Microscale thermophoresis (MST) : Requires minimal sample volume (4–20 μL) and tolerates moderate aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.